molecular formula C7H11ClN2 B12846080 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride

Cat. No.: B12846080
M. Wt: 158.63 g/mol
InChI Key: SYQDCOXKWHYAQH-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is a chemical compound with the molecular formula C8H13N2Cl. This compound is known for its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring. The presence of an amino group and a nitrile group in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the bicyclic intermediate.

    Addition of the Nitrile Group: The nitrile group can be added via a cyanation reaction, where a suitable cyanating agent is used.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobicyclo[2.1.1]hexane-1-carboxylate;hydrochloride: This compound has a carboxylate group instead of a nitrile group.

    4-Aminobicyclo[2.1.1]hexane-1-methanol;hydrochloride: This compound has a methanol group instead of a nitrile group.

Uniqueness

4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is unique due to the presence of both an amino group and a nitrile group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c8-5-6-1-2-7(9,3-6)4-6;/h1-4,9H2;1H

InChI Key

SYQDCOXKWHYAQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(C2)C#N)N.Cl

Origin of Product

United States

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